molecular formula C20H22N4O4 B1230791 5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione

5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione

Cat. No. B1230791
M. Wt: 382.4 g/mol
InChI Key: BRDKUNXWGXDCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[4-(diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

  • Synthetic Transformations : This compound is involved in synthetic transformations. For example, it has been used in the synthesis of 1-aminocyanurates and triazine-trione derivatives, illustrating its utility in organic synthesis and the creation of new molecular structures (Chau, Malanda, & Milcent, 1997).

  • Molecular Structure Studies : The compound demonstrates distinct hydrogen-bonding motifs, as observed in related barbituric acid derivatives. This highlights its role in contributing to the understanding of molecular interactions and crystallography (Gelbrich, Zencirci, & Griesser, 2007).

  • Electron-rich Aromatic Systems : The compound is part of studies exploring electron-rich aromatic systems, such as furo[3,4-c]pyridine, and their reactivity and stability. This is crucial for the development of new organic materials and pharmaceuticals (Sarkar, Ghosh, & Chow, 2000).

  • Biophotonic Materials : Derivatives of this compound have been studied for their potential in biophotonics. This involves exploring their optical properties for applications in medical imaging and diagnostics (Nesterov et al., 2003).

  • Novel Multipolar Azo Dyes : The compound is involved in the synthesis and study of multipolar azo dyes and their complexes, which are significant in the field of photophysics and materials science (Panunzi et al., 2017).

properties

Product Name

5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]iminomethyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C20H22N4O4/c1-3-23(4-2)15-9-7-14(8-10-15)21-12-17-18(25)22-20(27)24(19(17)26)13-16-6-5-11-28-16/h5-12,26H,3-4,13H2,1-2H3,(H,22,25,27)

InChI Key

BRDKUNXWGXDCLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CC3=CC=CO3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.